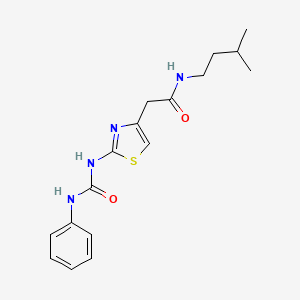

1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups (4-fluorophenyl, phenethylthio, and 1,3,4-thiadiazol-2-yl) and then combining them in a final step to form the urea linkage .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the fluorophenyl group might undergo electrophilic aromatic substitution reactions, while the thiadiazolyl group might participate in nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study detailed a convenient method to synthesize 1,3,4-thiadiazol-2-yl urea derivatives, including compounds similar to the one , using microwave irradiation. This method offers advantages in terms of reaction times and yields compared to conventional heating methods, highlighting the importance of developing efficient synthetic routes for such compounds (Li & Chen, 2008).

Biological Activities

Research has demonstrated the potential of thiadiazole urea derivatives as receptor tyrosine kinase inhibitors, showing significant activity against chronic myeloid leukemia (CML) cell lines. This indicates their potential application in cancer treatment, emphasizing the role of structural modification in enhancing biological activity (Li et al., 2019).

Plant Growth Regulation

Urea derivatives, including thiadiazole ureas, have been identified as having cytokinin-like activity, which can significantly influence plant growth and development. Their application in agriculture could be vital for enhancing crop yields and quality (Ricci & Bertoletti, 2009).

Photophysical Properties

Another aspect of research on thiadiazole ureas involves their photophysical properties, such as dual fluorescence effects, which could have implications for their use as fluorescent probes in biological and molecular medicine (Budziak et al., 2019).

Matrix Metalloproteinase Inhibition

Thiadiazole urea derivatives have also been studied for their inhibitory activity against matrix metalloproteinases (MMPs), suggesting their potential therapeutic application in diseases associated with MMP activity, such as cancer and cardiovascular diseases (Jacobsen et al., 1999).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4OS2/c18-13-6-8-14(9-7-13)19-15(23)20-16-21-22-17(25-16)24-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNXSCHFZKQOSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B2877586.png)

![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)

![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)

![6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide](/img/structure/B2877596.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2877597.png)

![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)

![3-benzyl-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877604.png)

![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)